(S)-2-(6-Cyclopropylpyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole
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Overview
Description
(S)-2-(6-Cyclopropylpyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole is a chiral compound with a unique structure that combines a cyclopropyl group, a pyridine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(6-Cyclopropylpyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under specific conditions to form the oxazole ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This can include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to produce the compound in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(6-Cyclopropylpyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
(S)-2-(6-Cyclopropylpyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: It has potential as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (S)-2-(6-Cyclopropylpyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-bromopyridine: Shares the pyridine ring but lacks the oxazole and cyclopropyl groups.
3-Amino-6-chloropyridazine: Contains a pyridazine ring instead of pyridine and oxazole rings.
Ethyl 4,6-dichloropyridazine-3-carboxylate: Another pyridazine derivative with different substituents.
Uniqueness
(S)-2-(6-Cyclopropylpyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole is unique due to its combination of a cyclopropyl group, a pyridine ring, and an oxazole ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(4S)-2-(6-cyclopropylpyridin-2-yl)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-10(2)8-12-9-18-15(16-12)14-5-3-4-13(17-14)11-6-7-11/h3-5,10-12H,6-9H2,1-2H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMHOLFQBOISPN-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COC(=N1)C2=CC=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1COC(=N1)C2=CC=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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